molecular formula C9H11FN2O3S B5762222 N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5762222
M. Wt: 246.26 g/mol
InChI Key: MPZWBSYGDMTMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as Compound A, is a novel compound that has been synthesized for scientific research purposes. It belongs to a class of compounds known as glycine transporter 1 (GlyT1) inhibitors, which have been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A works by inhibiting the activity of GlyT1, which is responsible for the reuptake of glycine in the brain. By inhibiting GlyT1, N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A increases the levels of glycine in the brain, which has been shown to have a modulatory effect on the activity of the NMDA receptor, a key receptor involved in the regulation of synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A has been shown to have several biochemical and physiological effects, including an increase in the levels of glycine in the brain, an increase in the activity of the NMDA receptor, and an improvement in cognitive function and memory. It has also been shown to have a neuroprotective effect, which may have potential therapeutic applications in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A is its specificity for GlyT1, which makes it a valuable tool for studying the role of glycine in the brain. However, one of the limitations of using N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A in lab experiments is its relatively short half-life, which may require frequent dosing to maintain therapeutic levels.

Future Directions

There are several future directions for the research and development of N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A, including the exploration of its therapeutic potential in the treatment of various neurological and psychiatric disorders, the development of more potent and selective GlyT1 inhibitors, and the investigation of its potential as a neuroprotective agent in the treatment of neurodegenerative disorders. Additionally, further research is needed to better understand the mechanisms underlying the effects of N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A on glycine and the NMDA receptor, and to identify potential drug interactions and side effects.

Synthesis Methods

The synthesis of N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A involves several steps, including the reaction of 4-fluoroaniline with methylsulfonyl chloride to form N-(4-fluorophenyl)methanesulfonamide. This compound is then reacted with glycine ethyl ester hydrochloride in the presence of a base to form N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A.

Scientific Research Applications

N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety. It works by inhibiting the reuptake of glycine, an important neurotransmitter in the brain, which has been implicated in the pathophysiology of these disorders.

properties

IUPAC Name

2-(4-fluoro-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O3S/c1-16(14,15)12(6-9(11)13)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZWBSYGDMTMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

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